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Introduction
O-1918 is a synthetic, cannabidiol-related compound widely utilized in pharmacological

research as a selective antagonist for a novel, non-CB1/CB2 endothelial cannabinoid receptor.

[1][2] This receptor is activated by atypical cannabinoids like Abnormal Cannabidiol (abn-cbd)

and the endocannabinoid anandamide to induce vasodilation.[1][3] O-1918 does not typically

induce vasorelaxation on its own but competitively inhibits the vasodilator responses to

agonists of this receptor system.[1][4] Its use is critical for identifying and characterizing the

signaling pathways of this novel endothelial receptor, which is implicated in blood pressure

regulation and vascular tone.[3][5] While GPR55 and GPR18 have been investigated as

potential targets, O-1918's effects are noted to be independent of GPR55-mediated

vasodilation.[6][7]

These application notes provide detailed protocols for employing O-1918 in common in vitro

and in vivo vasodilation experiments.

Mechanism of Action: Antagonism of the
Endothelial Cannabinoid Receptor
O-1918 acts as a silent antagonist at a putative endothelial G-protein coupled receptor (GPCR)

that is distinct from the classical CB1 and CB2 receptors.[1] Agonist binding to this receptor
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(e.g., by abn-cbd or anandamide) initiates a signaling cascade through Gi/Go proteins. This

pathway is sensitive to pertussis toxin (PTX) in some preparations and leads to the activation of

downstream effectors, including the PI3-kinase/Akt pathway and ultimately, calcium-activated

potassium channels (KCa).[1][8] The opening of KCa channels causes hyperpolarization of the

vascular smooth muscle cells, leading to vasodilation. O-1918 competitively blocks the initial

agonist-receptor interaction, thereby inhibiting this entire signaling cascade.[1]
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Caption: O-1918 signaling pathway antagonism.

Quantitative Data Summary
The following tables summarize key quantitative parameters for O-1918 and related agonists

from published vasodilation experiments.

Table 1: In Vitro Antagonist and Agonist Activity

Compound Preparation
Pre-
constrictor

Parameter Value Reference

O-1918

Mouse
Mesenteric
Artery

Phenylephri
ne

Kb (vs. abn-
cbd)

1.8 - 4.8 µM [6]

O-1918

Rat

Mesenteric

Artery

Phenylephrin

e

Concentratio

n
10 - 30 µM [1][8]

abn-cbd

Mouse

Mesenteric

Artery

Phenylephrin

e
EC50 2 - 3.6 µM [6]

| O-1602 | Rat Mesenteric Artery | Methoxamine | pEC50 | 5.8 ± 0.3 |[8] |

Kb: Antagonist dissociation constant; EC50: Half maximal effective concentration; pEC50: -

log(EC50)

Table 2: In Vivo Dosages and Effects
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Compound
Animal
Model

Administrat
ion

Dosage Effect Reference

O-1918
Anesthetize
d Rat

Intravenous 3 µmol·kg⁻¹

Inhibited
anandamid
e-induced
hypotensio
n by 38-55%

[3][5]

O-1918
Anesthetized

Rat
Intravenous 3 µmol·kg⁻¹

Caused a

transient

decrease in

blood

pressure (5-

10 mmHg)

[5]

| abn-cbd | Conscious Rat | i.p. (2 weeks) | 100 µg·kg⁻¹·d⁻¹ | Produced hypotension; effects

abrogated by O-1918 |[9] |

i.p.: Intraperitoneal

Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay Using Wire
Myography
This protocol details the use of O-1918 to antagonize agonist-induced vasodilation in isolated

small arteries.
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1. Tissue Isolation
Isolate mesenteric artery

(2 mm segments)

2. Mounting
Mount segment in wire

myograph chamber

3. Equilibration
Equilibrate in PSS at 37°C,

bubbled with 95% O2/5% CO2

4. Pre-treatment (Antagonist)
Incubate with O-1918 (e.g., 10-30 µM)

or vehicle for 30 min

5. Pre-constriction
Contract vessel with

Phenylephrine or U46619 (to ~80% max)

6. Agonist Addition
Construct cumulative concentration-

response curve for agonist (e.g., abn-cbd)

7. Data Analysis
Measure relaxation, calculate EC50,

and determine Kb for O-1918

Click to download full resolution via product page

Caption: Experimental workflow for wire myography.

A. Materials and Reagents

Isolated Tissue Bath/Wire Myograph System[10][11]
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Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution[2]

Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25,

Glucose 11.1

O-1918 (stock solution in DMSO or ethanol)

Vasodilator agonist (e.g., abn-cbd)

Vaso-constrictor agent (e.g., Phenylephrine, U46619)[12]

Medical grade gas: 95% O2 / 5% CO2[10]

B. Methodology

Tissue Preparation: Euthanize the animal (e.g., rat, mouse) via an approved method. Excise

the superior mesenteric artery and place it in cold PSS. Carefully dissect third-order

branches, cleaning away surrounding adipose and connective tissue. Cut the artery into

segments of approximately 2 mm in length.[2]

Mounting: Mount the arterial rings on two small wires in the jaws of a wire myograph

chamber.[11] Fill the chamber with PSS and maintain it at 37°C, continuously bubbling with

95% O2 / 5% CO2 to maintain a pH of ~7.4.[2]

Equilibration and Viability Check: Allow the tissue to equilibrate for at least 60 minutes under

a set resting tension. Perform a viability test by contracting the vessel with a high potassium

solution or a standard agonist like phenylephrine. Wash the tissue and allow it to return to

baseline.

Antagonist Incubation: For test tissues, replace the bath solution with fresh PSS containing

the desired concentration of O-1918 (e.g., 10 µM or 30 µM). For control tissues, add the

equivalent volume of vehicle (e.g., DMSO). Incubate for 30 minutes.[6]

Pre-constriction: Add a vasoconstrictor (e.g., phenylephrine) to achieve a stable submaximal

contraction, typically 60-80% of the maximum response.[6]
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Concentration-Response Curve: Once the contraction is stable, add the vasodilator agonist

(e.g., abn-cbd) in a cumulative, stepwise manner (e.g., from 1 nM to 30 µM). Record the

relaxation response at each concentration until a maximal effect is achieved or the

concentration range is exhausted.

Data Analysis: Express the relaxation at each agonist concentration as a percentage of the

pre-constricted tone. Plot the concentration-response curves and calculate the EC50 values.

The antagonist affinity constant (Kb) for O-1918 can be calculated using the Schild equation

if a competitive antagonism is observed (i.e., a parallel rightward shift of the agonist's

concentration-response curve with no change in the maximal response).

Protocol 2: In Vivo Blood Pressure Measurement in
Anesthetized Rats
This protocol describes how to assess the ability of O-1918 to block agonist-induced

hypotension.

A. Materials and Reagents

Anesthetized Rat Model (e.g., urethane-anesthetized)[3][5]

Blood Pressure Transducer and Recording System

Catheters for arterial and venous cannulation[13]

Anesthetic (e.g., Urethane)

O-1918 solution for injection

Hypotensive agonist (e.g., Anandamide, Methanandamide)[5]

Vehicle solution (e.g., saline with a small amount of solvent like Tween 80)[14]

B. Methodology

Animal Preparation: Anesthetize the rat (e.g., with urethane, 1.25 g/kg, i.p.).[5] Cannulate the

femoral artery for continuous blood pressure monitoring and the femoral vein for intravenous
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drug administration.[13]

Stabilization: Allow the animal's cardiovascular parameters (Mean Arterial Pressure - MAP,

Heart Rate - HR) to stabilize for at least 20-30 minutes after surgery.

Baseline Agonist Response: Administer a bolus intravenous injection of the hypotensive

agonist (e.g., anandamide, 3 µmol·kg⁻¹) and record the resulting decrease in blood pressure.

Allow sufficient time for the blood pressure to return to the baseline level.

Antagonist Administration: Administer O-1918 (e.g., 3 µmol·kg⁻¹, i.v.) or its vehicle.[3][5] Wait

for a period of 10-15 minutes to allow for distribution and receptor binding.

Post-Antagonist Agonist Challenge: Re-administer the same dose of the hypotensive agonist

used in step 3.

Data Recording and Analysis: Continuously record MAP and HR throughout the experiment.

Calculate the percentage change in MAP from baseline in response to the agonist before

and after the administration of O-1918. A significant reduction in the hypotensive effect of the

agonist in the presence of O-1918 indicates antagonism.[3] For example, studies have

shown O-1918 can reduce anandamide-induced decreases in blood pressure by 30-70%.[5]

Conclusion
O-1918 is an indispensable pharmacological tool for investigating the non-CB1/CB2,

endothelial-dependent vasodilation pathway. By acting as a selective antagonist, it allows

researchers to confirm the involvement of this novel receptor in the vascular effects of various

compounds in vitro and to probe its role in systemic blood pressure regulation in vivo. The

protocols outlined provide a robust framework for incorporating O-1918 into vasodilation and

cardiovascular research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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